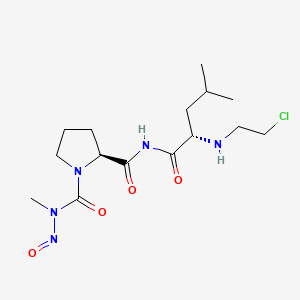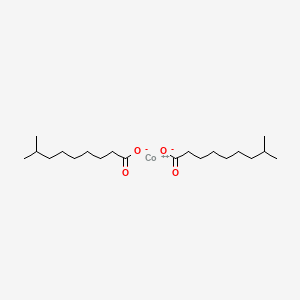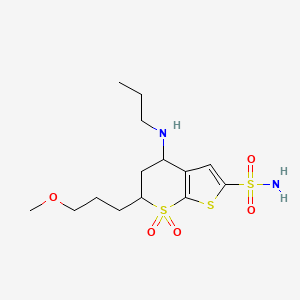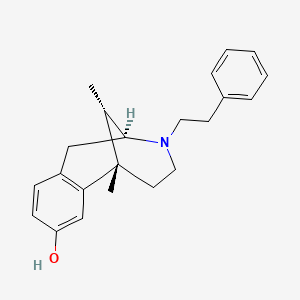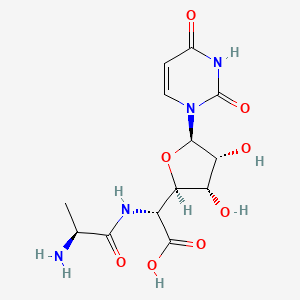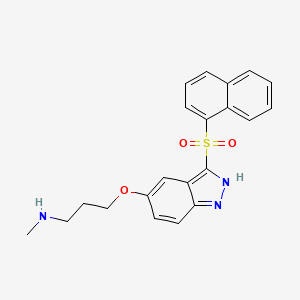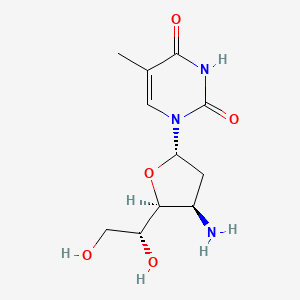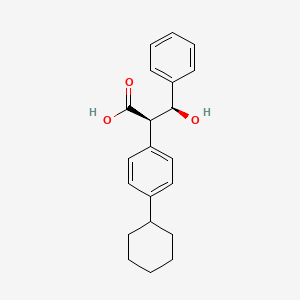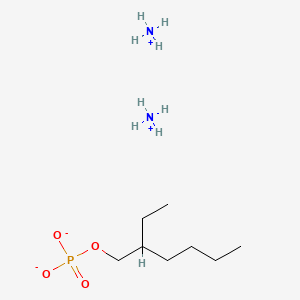
Diammonium 2-ethylhexyl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diammonium 2-ethylhexyl phosphate is an organophosphorus compound with the molecular formula C8H25N2O4P. It is a derivative of phosphoric acid and 2-ethylhexanol, and it is commonly used in various industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Diammonium 2-ethylhexyl phosphate can be synthesized through the reaction of phosphorus oxychloride with 2-ethylhexanol in the presence of a catalyst. The reaction typically involves the following steps :
- Adding phosphorus oxychloride and 2-ethylhexanol to a reaction vessel.
- Stirring the mixture at a controlled temperature (15-25°C) for several hours.
- Removing the generated hydrogen chloride gas.
- Raising the temperature to 40-70°C and continuing the reaction.
- Adding an aqueous solution of sodium hydroxide to neutralize the reaction mixture.
- Washing, filtering, and distilling the product to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous stirring, temperature control, and the use of industrial-grade reagents to ensure high yield and purity .
化学反应分析
Types of Reactions
Diammonium 2-ethylhexyl phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Reduction: It can be reduced to form lower oxidation state phosphorus compounds.
Substitution: It can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphoric acid and its esters.
Reduction: Lower oxidation state phosphorus compounds.
Substitution: Various substituted phosphates depending on the reagents used.
科学研究应用
Diammonium 2-ethylhexyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of flame retardants, plasticizers, and as an additive in lubricants.
作用机制
The mechanism of action of diammonium 2-ethylhexyl phosphate involves its interaction with molecular targets such as enzymes and receptors. It can modulate various biochemical pathways by acting as a phosphate donor or acceptor. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other biomolecules .
相似化合物的比较
Similar Compounds
Di(2-ethylhexyl)phosphoric acid: A similar compound with the formula C16H35O4P, used in solvent extraction and as a plasticizer.
Diammonium hydrogen phosphate: Another ammonium phosphate compound used as a fertilizer and fire retardant.
Uniqueness
Diammonium 2-ethylhexyl phosphate is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes and its versatility in various applications make it a valuable compound in both research and industry .
属性
CAS 编号 |
86014-62-2 |
|---|---|
分子式 |
C8H25N2O4P |
分子量 |
244.27 g/mol |
IUPAC 名称 |
diazanium;2-ethylhexyl phosphate |
InChI |
InChI=1S/C8H19O4P.2H3N/c1-3-5-6-8(4-2)7-12-13(9,10)11;;/h8H,3-7H2,1-2H3,(H2,9,10,11);2*1H3 |
InChI 键 |
ZGMVLLQKWOZFTM-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CC)COP(=O)([O-])[O-].[NH4+].[NH4+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![piperazine;(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12782505.png)
